N-phenethyl-2-phenoxyethanesulfonamide
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Overview
Description
N-phenethyl-2-phenoxyethanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenethyl-2-phenoxyethanesulfonamide typically involves the reaction of phenethylamine with phenoxyethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-phenethyl-2-phenoxyethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
N-phenethyl-2-phenoxyethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenethyl-2-phenoxyethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
N-phenethyl-2-phenoxyethanesulfonamide: Unique due to its specific structure and functional groups.
N-phenethyl-N-phenylpropionamide: Structurally similar but with different functional groups.
N-phenethyl-4-piperidylpropionamide: Another related compound with distinct biological activities.
Uniqueness
This compound stands out due to its unique combination of phenethyl and phenoxyethanesulfonamide groups, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19NO3S |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-phenoxy-N-(2-phenylethyl)ethanesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c18-21(19,14-13-20-16-9-5-2-6-10-16)17-12-11-15-7-3-1-4-8-15/h1-10,17H,11-14H2 |
InChI Key |
YVLIMDRAXJVVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNS(=O)(=O)CCOC2=CC=CC=C2 |
Origin of Product |
United States |
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